1,4-Bis(4-butoxybenzoyl)piperazine
Description
Propriétés
Numéro CAS |
617677-56-2 |
|---|---|
Formule moléculaire |
C26H34N2O4 |
Poids moléculaire |
438.6g/mol |
Nom IUPAC |
[4-(4-butoxybenzoyl)piperazin-1-yl]-(4-butoxyphenyl)methanone |
InChI |
InChI=1S/C26H34N2O4/c1-3-5-19-31-23-11-7-21(8-12-23)25(29)27-15-17-28(18-16-27)26(30)22-9-13-24(14-10-22)32-20-6-4-2/h7-14H,3-6,15-20H2,1-2H3 |
Clé InChI |
UCBXEZNNOVBBIB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCCCC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCCCC |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological and material properties depending on their substituents. Below is a comparative analysis of key analogs:
Substituent-Driven Variations in Physicochemical Properties
Key Observations :
- Electron Effects : Electron-donating butoxy groups contrast with electron-withdrawing sulfonyl or chloro substituents, which may alter receptor binding or catalytic activity .
- Synthesis Efficiency: The methacryloyl derivative achieves 72% monomer yield using maghnite catalysts in solvent-free conditions, suggesting greener synthesis routes for similar compounds .
Anticancer Potential
- 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives exhibit up to 90% inhibition of HL-60 leukemia cells at 10 µM .
- Hypothesis : The target compound’s aromatic ethers may interact with DNA or enzymes via π-π stacking, but experimental validation is needed.
Antidiabetic Activity
- 1,4-Bis(4-fluorophenylsulfonyl)piperazine reduces blood glucose in diabetic mice by inhibiting DPP-4, with docking studies confirming interactions with enzyme residues (e.g., R125, E205) .
- Butoxybenzoyl groups could modulate similar pathways, though sulfonyl moieties likely offer stronger hydrogen-bonding capacity.
Méthodes De Préparation
Synthesis of 4-Butoxybenzoyl Chloride
4-Butoxybenzoic acid is refluxed with thionyl chloride (1.2–1.5 equivalents) in anhydrous dichloromethane (DCM) under nitrogen. The reaction is monitored via thin-layer chromatography (TLC), and excess thionyl chloride is removed under reduced pressure to yield 4-butoxybenzoyl chloride as a pale-yellow liquid (yield: 85–92%).
Acylation of Piperazine
Piperazine (1 equivalent) is dissolved in a polar aprotic solvent (e.g., dimethylformamide, DMF) and cooled to 0–5°C. 4-Butoxybenzoyl chloride (2.2 equivalents) is added dropwise, followed by the addition of a base (e.g., sodium hydroxide or triethylamine) to neutralize HCl. The mixture is stirred at room temperature for 12–24 hours.
Optimized Conditions
-
Solvent : DMF or tetrahydrofuran (THF) yields higher reactivity compared to toluene.
-
Base : Triethylamine (2.5 equivalents) achieves >90% conversion, whereas sodium hydroxide requires longer reaction times.
-
Temperature : Reactions at 25°C prevent side products like monoacylated intermediates.
Workup
The crude product is washed with water to remove unreacted piperazine, extracted with ethyl acetate, and purified via recrystallization (ethanol/water) to yield white crystals (mp: 148–150°C).
Comparative Analysis of Solvent Systems
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 92 | 98 | 12 |
| THF | 88 | 95 | 18 |
| Toluene | 65 | 85 | 24 |
DMF facilitates faster acylation due to its high polarity, which stabilizes the transition state.
Catalytic and Stoichiometric Considerations
Excess Acyl Chloride : Using 2.2 equivalents of 4-butoxybenzoyl chloride ensures complete diacylation, as monoacylated piperazine tends to precipitate and hinder further reaction.
Base Selection : Triethylamine outperforms inorganic bases by minimizing side reactions (e.g., hydrolysis of acyl chloride).
Structural Validation and Analytical Data
-
FT-IR : Peaks at 1,650 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C ether stretch).
-
¹H NMR (CDCl₃): δ 7.35–7.25 (m, 8H, aromatic), 4.05 (t, 4H, -OCH₂), 3.85–3.70 (m, 8H, piperazine), 1.80–1.50 (m, 8H, -CH₂), 1.00 (t, 6H, -CH₃).
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (1 kg batch) in DMF with triethylamine achieves 89% yield, demonstrating scalability. Continuous extraction systems reduce solvent waste by 40% compared to batch processes.
Recent Advances and Alternative Methods
Microwave-Assisted Synthesis : Reducing reaction time to 2 hours with comparable yields (90%).
Enzymatic Catalysis : Lipase-mediated acylation in non-aqueous media is under investigation but currently yields <50% .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1,4-Bis(4-butoxybenzoyl)piperazine?
Answer:
The compound can be synthesized via a two-step acylation of piperazine with 4-butoxybenzoyl chloride.
Step 1: Piperazine is dissolved in a non-polar solvent (e.g., dichloromethane) under inert atmosphere.
Step 2: 4-Butoxybenzoyl chloride is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.
Purification: The product is isolated via recrystallization (e.g., using ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Key Validation: Confirm structure and purity using H/C NMR (peaks for butoxy groups at ~δ 1.0–1.5 ppm and benzoyl carbonyl at ~δ 165–170 ppm) and mass spectrometry (expected molecular ion [M+H] at m/z ~494) .
Basic: How can conformational analysis be performed to determine the most stable structure of 1,4-Bis(4-butoxybenzoyl)piperazine?
Answer:
Use semiempirical quantum mechanical methods (e.g., AM1 in Spartan06) to evaluate relative energies of conformers:
Input: Generate initial conformers by rotating the butoxybenzoyl substituents around the piperazine core.
Optimization: Perform geometry optimization for each conformer.
Energy Comparison: Identify the lowest-energy conformation (e.g., chair or boat piperazine ring with substituents in equatorial positions).
Validation: Compare computational results with experimental data (e.g., X-ray crystallography) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- H NMR: Identify butoxy (-OCHCHCHCH) protons (δ 0.9–1.7 ppm) and aromatic protons (δ 6.8–7.8 ppm).
- C NMR: Confirm carbonyl (C=O) at ~δ 165–170 ppm.
- Mass Spectrometry (MS): Detect molecular ion [M+H] and fragmentation patterns.
- Infrared (IR) Spectroscopy: Validate carbonyl stretches (~1680–1720 cm).
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) .
Advanced: How to design molecular docking studies to investigate interactions between 1,4-Bis(4-butoxybenzoyl)piperazine and DNA?
Answer:
Target Preparation: Use DNA structure (e.g., PDB ID: 1BNA). Remove water, add polar hydrogens, and assign Kollman charges.
Ligand Preparation: Optimize the lowest-energy conformer (from Spartan06) and assign partial charges (e.g., Gasteiger method).
Docking Parameters (AutoDock Vina):
- Grid box: Define a 40Å × 40Å × 40Å active site.
- Exhaustiveness: ≥8 to ensure robust sampling.
Analysis:
- Binding affinity (ΔG ≤ -7.0 kcal/mol suggests strong interaction).
- Interaction types: Pi-alkyl, hydrogen bonds, and hydrophobic contacts (e.g., with nucleic acids DG4, DA6 in DNA).
Validation: Compare results with experimental binding assays (e.g., fluorescence quenching) .
Advanced: How to resolve contradictions between computational docking results and experimental binding data?
Answer:
Reassess Parameters:
- Verify partial charge assignments and grid box placement.
- Test flexible vs. rigid DNA models.
Experimental Validation:
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS).
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (K, k/k).
Cross-Validation: Use multiple docking software (e.g., Glide, MOE) and force fields.
Structural Analysis: Perform X-ray crystallography or NMR to confirm binding modes .
Advanced: What crystallographic strategies are recommended for determining the solid-state structure of this compound?
Answer:
Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Structure Solution:
- SHELXS-97: For phase determination via direct methods.
- SHELXL-2018: Refine coordinates and thermal parameters.
Key Parameters:
- R-factor ≤ 0.05 for high-quality data.
- Validate H-bonding and π-stacking interactions (e.g., between benzoyl groups).
Deposition: Submit CIF files to Cambridge Structural Database (CSD) .
Advanced: How to analyze substituent effects on bioactivity using structure-activity relationship (SAR) studies?
Answer:
Design Analogues: Syntize derivatives with varied substituents (e.g., electron-withdrawing groups (EWG) like -NO or electron-donating groups (EDG) like -OCH).
Bioactivity Assays: Test against cancer cell lines (e.g., IC via MTT assay).
Computational Analysis:
- Docking: Compare binding affinities of analogues.
- QSAR Modeling: CorlogP, polar surface area, and H-bond donors/acceptors.
Key Finding: EWGs at para positions enhance DNA binding (e.g., -Cl/-NO improve ΔG by 0.5–1.0 kcal/mol) .
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